5-Methoxyquinoline-3-carboxylic acid
Overview
Description
5-Methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by a methoxy group (-OCH3) attached to the fifth position of the quinoline ring and a carboxylic acid group (-COOH) at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a cyclization reaction with aniline to produce the quinoline structure.
Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly. This method uses microwave irradiation to accelerate the reaction, reducing the reaction time and improving the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
6-Methoxyquinoline-3-carboxylic acid: A similar compound with the methoxy group at the sixth position, which may exhibit different reactivity and biological properties.
Uniqueness
This compound is unique due to the specific positioning of the methoxy and carboxylic acid groups on the quinoline ring. This unique structure influences its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methoxyquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTWNFKXMYNHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631113 | |
Record name | 5-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361091-98-6 | |
Record name | 5-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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